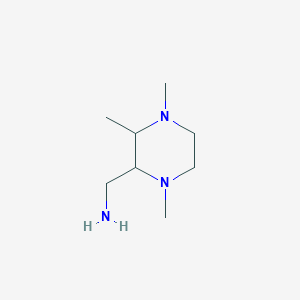

![molecular formula C17H17FN6OS B2459188 7-[(1-哌啶基)乙酰硫基]-3-(4-氟苯基)三唑并[4,5-d]嘧啶 CAS No. 863459-75-0](/img/structure/B2459188.png)

7-[(1-哌啶基)乙酰硫基]-3-(4-氟苯基)三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

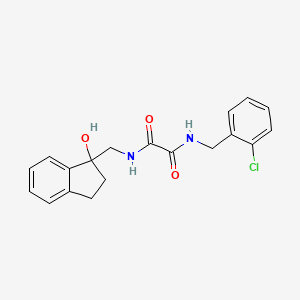

The compound “2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds and have shown significant inhibitory activities against various cell lines .

Synthesis Analysis

The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .科学研究应用

抗癌活性

FTSP 已显示出强大的抗癌活性。研究人员合成了一系列新型稠合 [1,2,3]三唑并[4ʹ,5ʹ:4,5]吡啶并[2,3-d]嘧啶连接的 1,2,3-三唑。 其中,FTSP 衍生物在体外对 MCF-7 和 A-549 癌细胞表现出显著的细胞毒性 。具体来说,有两项化合物脱颖而出:

这些化合物表现出强大的抗癌活性,超过了参考药物厄洛替尼抑制表皮生长因子受体 (EGFR) 途径的活性 .

EGFR 靶向

EGFR 在细胞存活、生长、分化和肿瘤形成中起着至关重要的作用。FTSP 衍生物,尤其是上面提到的两种,显示出对 EGFR 蛋白的良好抑制活性。 它们的 IC50 值明显低于厄洛替尼,表明它们有可能成为靶向抗癌药物 .

药物开发

鉴于传统抗癌药物缺乏选择性、安全性 and 疗效,靶向治疗至关重要。 FTSP 的独特结构和对 EGFR 的强大活性使其成为进一步药物开发的有吸引力的候选者 .

抗肿瘤特性

除了其抗癌作用外,还对 FTSP 衍生物在体外针对各种人癌细胞系 (MGC-803、MCF-7、EC-109、PC-3 和 Hela) 的抗肿瘤活性进行了评估。 这些研究突出了 FTSP 作为抗肿瘤药物的潜力 .

药理特性

1,2,3-三唑及其杂合物因其合成和迷人的药理特性而被认为是药物发现中的“先导化合物”。 FTSP 的三唑并嘧啶骨架使其成为进一步探索的有趣候选者 .

结合亲和力数据

FTSP 已被研究其结合亲和力。 虽然需要更多研究,但了解其与特定蛋白质的相互作用可以指导药物设计和优化 .

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with the EGFR, inhibiting its activity. This inhibition prevents the receptor from sending signals that promote cell proliferation and survival, thereby slowing or stopping the growth of cancer cells .

Biochemical Pathways

The compound affects the EGFR signaling pathway. When EGFR is inhibited, downstream signaling pathways that promote cell proliferation and survival are also affected. This includes the PI3K/Akt pathway, which is involved in cell survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .

Result of Action

The result of the compound’s action is a decrease in the proliferation and survival of cancer cells. By inhibiting EGFR, the compound disrupts critical signaling pathways that cancer cells rely on for growth and survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its efficacy. Additionally, factors such as pH and temperature can affect the compound’s stability .

未来方向

The compounds belonging to this class have shown promising results as CDK2 inhibitors and have potential applications in cancer treatment . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their efficacy and safety in humans.

属性

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6OS/c18-12-4-6-13(7-5-12)24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQYGQOSDKNAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide](/img/structure/B2459107.png)

![5,6-dimethyl-3-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2459109.png)

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2459110.png)

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2459113.png)

![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)

![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)

![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)